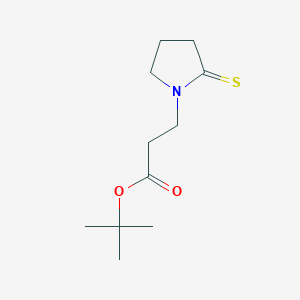

tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate

CAS No.: 517104-00-6

Cat. No.: VC17278601

Molecular Formula: C11H19NO2S

Molecular Weight: 229.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 517104-00-6 |

|---|---|

| Molecular Formula | C11H19NO2S |

| Molecular Weight | 229.34 g/mol |

| IUPAC Name | tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |

| Standard InChI | InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3 |

| Standard InChI Key | KFXCMPDJNWKZNW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCN1CCCC1=S |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, , reflects a 229.34 g/mol molecular weight. Key structural features include:

-

tert-Butyl ester group: Provides steric bulk, enhancing stability against hydrolysis.

-

Propanoate linker: Bridges the ester and pyrrolidine moieties, offering conformational flexibility.

-

2-Sulfanylidenepyrrolidine: A five-membered ring with a sulfur atom at position 2, introducing potential for thiol-mediated interactions .

The sulfur atom’s position enables tautomerism between thione () and thiol () forms, a property critical for reactivity in biological systems.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Density | 1.089 g/cm³ (estimated) |

| Solubility | Low in water; soluble in DMSO, chloroform |

| pKa | ~14.93 (thione group) |

The tert-butyl group’s hydrophobicity likely reduces aqueous solubility, necessitating organic solvents for handling .

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically involves sequential modifications of pyrrolidine precursors. A generalized approach includes:

-

Pyrrolidine functionalization: Introducing the sulfanylidene group via thionation reagents (e.g., Lawesson’s reagent).

-

Propanoate coupling: Reacting 3-bromopropanoic acid with the sulfanylidenepyrrolidine under basic conditions.

-

tert-Butyl esterification: Using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

Key challenges include avoiding over-thionation and ensuring regioselectivity. Yields are optimized under inert atmospheres (argon/nitrogen) and controlled temperatures (0–25°C) .

Analytical Characterization

-

NMR Spectroscopy: and NMR confirm substituent positions. The tert-butyl group appears as a singlet at ~1.4 ppm ().

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.34, aligning with the molecular weight.

-

X-ray Crystallography: Limited data exist, but analogous compounds reveal planar pyrrolidine rings with sulfur distortion angles of ~15° .

Comparative Analysis with Analogous Compounds

The sulfanylidene group in the target compound confers unique redox activity absent in oxygen- or nitrogen-based analogs .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume